molecular formula C10H10ClN3 B3326839 4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene CAS No. 287384-86-5

4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene

Cat. No.: B3326839
CAS No.: 287384-86-5
M. Wt: 207.66 g/mol
InChI Key: QSTMGYBZUONADR-UHFFFAOYSA-N
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Description

4-Chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene is a tricyclic organic compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 g/mol . This chemical scaffold is of significant interest in medicinal chemistry, particularly in the development of novel anticancer therapeutics. Scientific literature indicates that closely related derivatives of this tricyclic core structure have been investigated as potent and selective inhibitors of Ribosomal S6 Kinase (RSK) . RSK proteins are key regulators of cell growth, proliferation, and survival, and their inhibition represents a promising therapeutic strategy for targeting various cancers, including breast, prostate, and ovarian cancer . The presence of the chlorine atom at the 4-position on the ring system provides a reactive handle for further synthetic modification, allowing researchers to create a diverse array of analogs for structure-activity relationship (SAR) studies. This compound is intended for research applications only, such as in vitro biological screening, hit-to-lead optimization campaigns, and the exploration of new signaling pathways in oncology. It is supplied for laboratory use by qualified scientific professionals. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-2-1-7-5-8-6-12-3-4-14(8)10(7)13-9/h1-2,5,12H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTMGYBZUONADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC3=C2N=C(C=C3)Cl)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287384-86-5
Record name 4-chloro-1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,3,11-triazatricyclo[74002,7]trideca-2(7),3,5,8-tetraene typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the cyclization of a suitable precursor under controlled conditions to form the tricyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The presence of the chlorine atom and nitrogen atoms within the tricyclic core can influence its binding affinity and specificity.

Comparison with Similar Compounds

8-Chloro-11-Oxa-2,4,6,7-Tetraazatricyclo[7.4.0.03,7]trideca-1,3,5,8-Tetraene

  • Molecular Formula : C8H7ClN4O
  • Key Differences :
    • Replaces one nitrogen atom with oxygen (oxa group).
    • Simpler tricyclic framework (smaller molecular weight: 210.62 g/mol vs. 307.78 g/mol).
    • Lacks the tert-butyl carbamate moiety, reducing steric bulk .

6-Chloro-3,5,8,11-Tetraazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-Hexaene

  • Molecular Formula : C9H5ClN4
  • Key Differences :
    • Contains four nitrogen atoms (vs. three in the target compound).
    • Hexaene system (six conjugated double bonds) vs. tetraene in the target compound.
    • Smaller molecular weight (204.62 g/mol) due to fewer substituents .

11-(2-Aminoethyl)-6-Trifluoroethoxy-Triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-Tetraen-10-One

  • Molecular Formula : C16H14ClF3N4O2 (estimated from ).
  • Key Differences: Substituted with a trifluoroethoxy group and an aminoethyl side chain. Includes a ketone functional group (10-one), altering electronic properties. Demonstrated bioactivity in patent applications (e.g., kinase inhibition) .

Physicochemical Properties

Property Target Compound 8-Chloro-11-Oxa Analog 6-Chloro-Tetraaza Analog
Molecular Weight 307.78 g/mol 210.62 g/mol 204.62 g/mol
Predicted CCS (Ų) 169.1 (M+H+) N/A N/A
Solubility Moderate (tert-butyl group enhances lipophilicity) Low (no polar groups) Low (rigid aromatic system)
Synthetic Utility Building block for drug candidates Limited (specialized intermediates) Unclear (no patent data)

Biological Activity

4-Chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene is a complex heterocyclic compound notable for its unique tricyclic structure and the presence of chlorine and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C10_{10}H10_{10}ClN3_3
CAS Number 287384-86-5

The biological activity of this compound involves its interaction with various molecular targets such as enzymes and receptors. The unique arrangement of chlorine and nitrogen within the tricyclic core enhances its binding affinity to specific biological sites, potentially leading to the inhibition or modulation of critical biochemical pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that it exhibits significant activity against a range of bacterial strains due to its ability to disrupt cellular processes.

  • Case Study : A study conducted by researchers demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both pathogens .

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.

  • Research Findings : In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines including breast and lung cancer cells .

Toxicity and Safety

While exploring its biological activities, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that at higher concentrations, the compound may exhibit cytotoxic effects on normal cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, a comparison with similar compounds is essential:

Compound Structure Biological Activity
1,3,5-TriazinesTriazine coreModerate antimicrobial activity
4-Chloro-1,3,5-triazineSimilar core without tricyclic structureLimited anticancer activity
1,3,11-Triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraeneSimilar structure but lacks chlorineWeak biological activity

Q & A

Q. What safety protocols are critical when handling this compound in early-stage research?

  • Methodological Answer: Follow OSHA/NIOSH guidelines for chlorinated heterocycles: use fume hoods (≥0.5 m/s face velocity), nitrile gloves, and PPE. Toxicity screening (e.g., Ames test) is advised before in vivo studies due to potential mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene
Reactant of Route 2
4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene

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